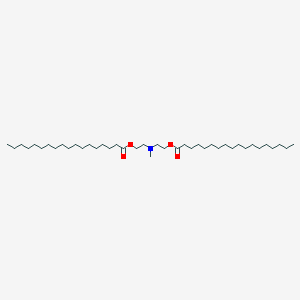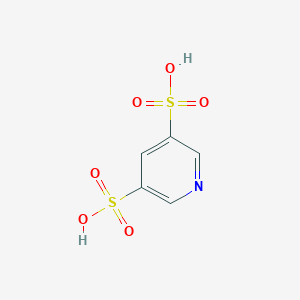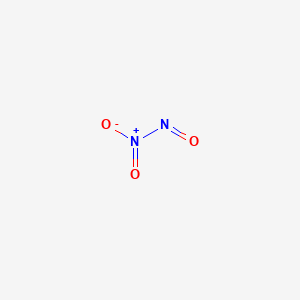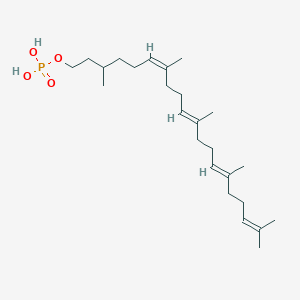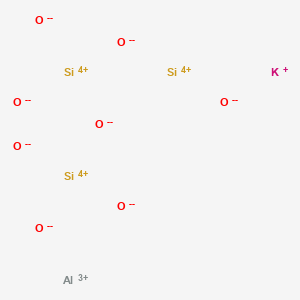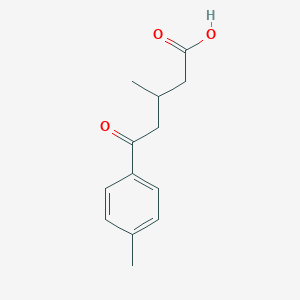![molecular formula C12H16O8 B078362 [(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate CAS No. 14661-13-3](/img/structure/B78362.png)
[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate, commonly known as DODA, is a chemical compound that belongs to the family of bicyclic acetals. It is a synthetic compound that has been extensively studied for its potential applications in the field of drug delivery, due to its unique properties and structure.
Wirkmechanismus
The mechanism of action of DODA is not fully understood. It is believed that DODA can interact with cell membranes and alter their properties, which can lead to enhanced drug delivery. DODA can also form stable complexes with drugs, which can protect them from degradation and improve their bioavailability.
Biochemische Und Physiologische Effekte
DODA has been shown to be non-toxic and biocompatible, which makes it an ideal candidate for drug delivery applications. It has been shown to have minimal effects on cell viability and proliferation. DODA can also enhance the stability of drugs in the body, which can lead to improved therapeutic outcomes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DODA in lab experiments is its excellent solubility in water and other solvents. This makes it easy to prepare solutions of DODA and drugs for in vitro experiments. DODA is also non-toxic and biocompatible, which makes it safe to use in cell culture and animal experiments. However, one of the limitations of using DODA is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on DODA. One potential area of research is the development of DODA-based drug delivery systems for the treatment of cancer and other diseases. Another area of research is the optimization of the synthesis method of DODA to improve the yield and reduce the cost. Additionally, the mechanism of action of DODA needs to be further elucidated to fully understand its potential applications in drug delivery and gene therapy.
Conclusion:
[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate, or DODA, is a synthetic compound that has potential applications in drug delivery and gene therapy. It has excellent solubility in water and other solvents, and can form stable micelles in aqueous solutions. DODA is non-toxic and biocompatible, and has minimal effects on cell viability and proliferation. However, the high cost of DODA may limit its use in large-scale experiments. Further research is needed to fully understand the mechanism of action of DODA and to optimize its synthesis method for potential applications in drug delivery and gene therapy.
Synthesemethoden
The synthesis of DODA involves the reaction of 2,3-dihydrofuran with acetic anhydride in the presence of a catalyst, such as sulfuric acid. The reaction results in the formation of DODA as a white crystalline solid. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
DODA has been extensively studied for its potential applications in the field of drug delivery. It has been shown to have excellent solubility in water and other solvents, which makes it an ideal candidate for encapsulation of hydrophobic drugs. DODA can form stable micelles in aqueous solutions, which can be used to deliver drugs to specific target sites in the body. DODA has also been studied for its potential applications in gene therapy, as it can be used to deliver DNA and RNA to cells.
Eigenschaften
IUPAC Name |
[(1R,2S,3R,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8-,9+,10-,11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKQMOSGYGQJOJ-IYKVGLELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2CO[C@H](O2)[C@@H]([C@@H]1OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


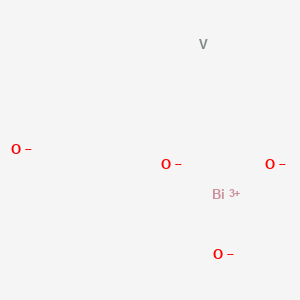

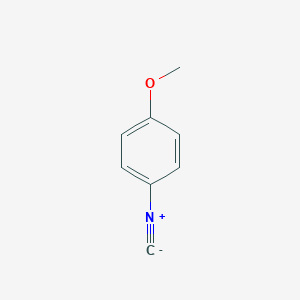
![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)

